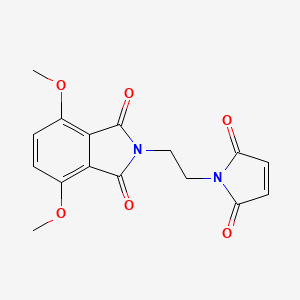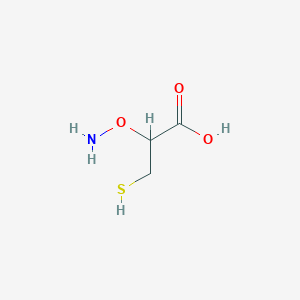
2-(Aminooxy)-3-mercaptopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminooxy)-3-mercaptopropanoic acid is an organic compound that contains both an aminooxy group and a mercapto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminooxy)-3-mercaptopropanoic acid can be achieved through several methods. One common approach involves the reaction of aminooxyacetic acid with thiol-containing compounds under controlled conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the compound from reaction by-products .
Chemical Reactions Analysis
Types of Reactions
2-(Aminooxy)-3-mercaptopropanoic acid undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as alkyl halides for substitution reactions. These reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield disulfides, while substitution reactions can produce various alkylated derivatives .
Scientific Research Applications
2-(Aminooxy)-3-mercaptopropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying biochemical pathways.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-(Aminooxy)-3-mercaptopropanoic acid involves its interaction with specific molecular targets. The aminooxy group can form stable complexes with pyridoxal phosphate-dependent enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, including those involved in neurotransmitter metabolism and energy production . The mercapto group can also interact with thiol-containing proteins, further modulating their function .
Comparison with Similar Compounds
2-(Aminooxy)-3-mercaptopropanoic acid can be compared with other similar compounds such as:
Aminooxyacetic acid: Similar in structure but lacks the mercapto group, making it less versatile in certain reactions.
Aminooxy-naphthylpropionic acid:
Aminocaproic acid: Used as an antifibrinolytic agent, but lacks the aminooxy and mercapto groups, limiting its reactivity in certain contexts.
The uniqueness of this compound lies in its dual functional groups, which allow it to participate in a wider range of chemical reactions and biological interactions compared to its analogs.
Properties
Molecular Formula |
C3H7NO3S |
|---|---|
Molecular Weight |
137.16 g/mol |
IUPAC Name |
2-aminooxy-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C3H7NO3S/c4-7-2(1-8)3(5)6/h2,8H,1,4H2,(H,5,6) |
InChI Key |
VSCNMYMXIAWYNZ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)O)ON)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


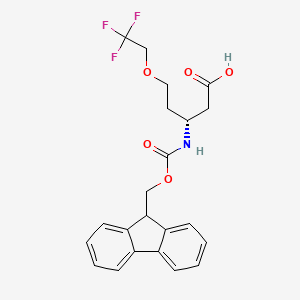
![1-[(2S,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidine-2,4-dione](/img/structure/B12851167.png)
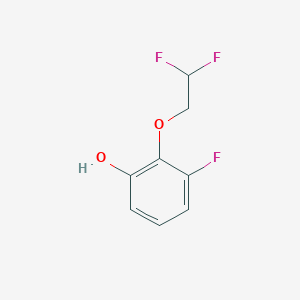
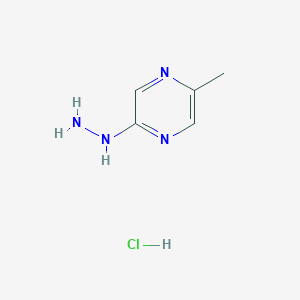
![4-(3'-Chloro-[1,1'-biphenyl]-3-yl)-2,6-diphenylpyrimidine](/img/structure/B12851184.png)
![1-[2-(5-Pyrimidinyl)phenyl]ethanone](/img/structure/B12851187.png)
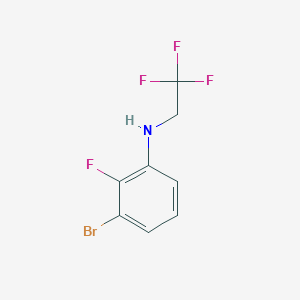
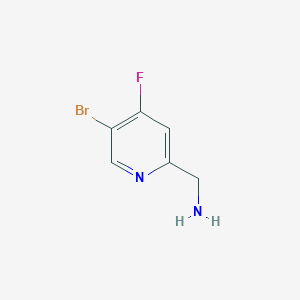
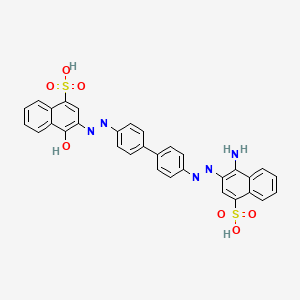
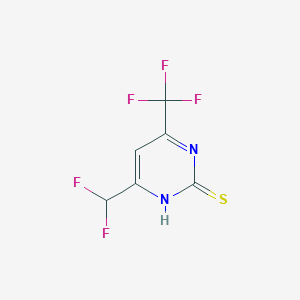
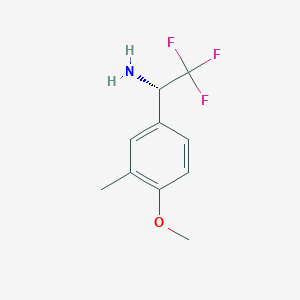
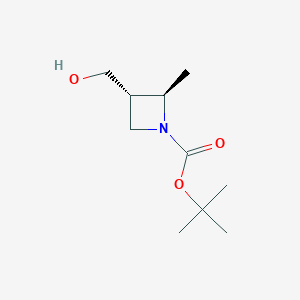
![[2-[[4-(2-amino-2-sulfanylideneethyl)-N-[[2-(sulfanylcarbonylamino)phenyl]methyl]anilino]methyl]phenyl]carbamothioic S-acid](/img/structure/B12851221.png)
